(E)-Guggulsterone
Overview
Description
E-Guggulsterone is a 3-hydroxy steroid. It has a role as an androgen.
E-Guggulsterone is a natural product found in Commiphora mukul and Commiphora wightii with data available.
Mechanism of Action
Target of Action
(E)-Guggulsterone, also known as E-Guggulsterone, is a plant sterol derived from the gum resin of some members of the Burseraceae family . It has been identified as a bioactive component of this natural resin . The primary targets of E-Guggulsterone are the farnesoid X receptor (FXR) , NF-kappa B , and STAT3 . These targets play crucial roles in lipid metabolism, inflammatory responses, and angiogenesis .
Mode of Action
E-Guggulsterone interacts with its targets by inhibiting their activity. It acts as a competitive antagonist of FXR , inhibits the DNA binding of NF-kappa B , and blocks STAT3 expression . These interactions result in changes in the regulation of genes involved in apoptosis, cell proliferation, and angiogenesis .
Biochemical Pathways
E-Guggulsterone affects several biochemical pathways. It inhibits the activity of certain enzymes involved in cholesterol biosynthesis, leading to a reduction in cholesterol levels . It also suppresses the expression of MMP-9 and the MAPK/AP-1 signal pathway in MCF7 breast cancer lines . Furthermore, it modulates apoptotic pathways, inhibits cell proliferation, and regulates the expression of genes involved in apoptosis .
Pharmacokinetics
E-Guggulsterone has been found to be orally active with an absolute bioavailability of 42.9% after oral administration in rats . It has a half-life of around 10 hours in this species, indicating a good pharmacokinetic profile .
Result of Action
The action of E-Guggulsterone results in significant molecular and cellular effects. It has been shown to significantly affect various types of cancer cells by inducing apoptotic pathways, inhibiting cell proliferation, and regulating the expression of genes involved in apoptosis . It also reduces inflammation, which may contribute to the management of conditions like arthritis and inflammatory bowel disease .
Action Environment
The action of E-Guggulsterone can be influenced by environmental factors such as heat, light, and acid catalysis, which can induce isomerisation to convert E-Guggulsterone into the corresponding Z-isomer . This suggests that the compound’s action, efficacy, and stability may vary depending on the environmental conditions.
Biochemical Analysis
Biochemical Properties
(E)-Guggulsterone interacts with various enzymes, proteins, and other biomolecules in the body. It is known to bind to certain receptors, such as the farnesoid X receptor (FXR), and modulate their activity . This interaction can influence various biochemical reactions, altering the function and behavior of cells.
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation and immune responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to and inhibit the FXR, a nuclear receptor involved in bile acid metabolism . This interaction leads to changes in gene expression that can affect various metabolic processes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is stable under physiological conditions, but its effects on cellular function can vary depending on the duration of exposure . Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as reducing inflammation and cholesterol levels . High doses may lead to adverse effects, indicating the importance of appropriate dosing.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in bile acid metabolism, cholesterol homeostasis, and inflammation . This compound can also affect metabolic flux and metabolite levels, further influencing cellular function and health.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can bind to transport proteins and be carried to different parts of the cell. The distribution of this compound can also be influenced by its interactions with other molecules and its solubility in different cellular environments .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound is primarily found in the cytoplasm, where it can interact with various enzymes and receptors . Its localization can be influenced by various factors, including pH, temperature, and the presence of other molecules.
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17E)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-4-16-19(23)12-18-15-6-5-13-11-14(22)7-9-20(13,2)17(15)8-10-21(16,18)3/h4,11,15,17-18H,5-10,12H2,1-3H3/b16-4-/t15-,17+,18+,20+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXRGPWQVHZTQJ-AUKWTSKRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(=O)CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C(=O)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6033538 | |
Record name | Guggulsterone E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6033538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39025-24-6, 95975-55-6 | |
Record name | (-)-(E)-Guggulsterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39025-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guggulsterone, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039025246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pregna-4,17-diene-3,16-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095975556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guggulsterone E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6033538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GUGGULSTERONE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B259YE66O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.